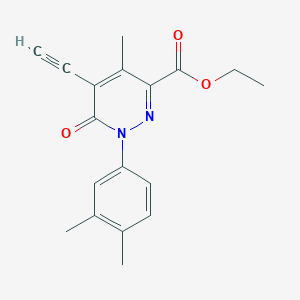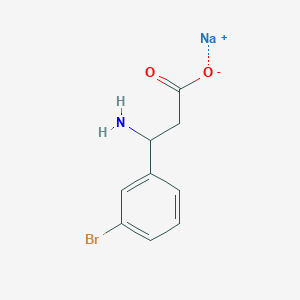
Ethyl 1-(3,4-dimethylphenyl)-5-ethynyl-4-methyl-6-oxopyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3,4-dimethylphenyl)-5-ethynyl-4-methyl-6-oxopyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, ethynyl group, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,4-dimethylphenyl)-5-ethynyl-4-methyl-6-oxopyridazine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the ethynyl group and other substituents. Key steps may include:
Formation of the Pyridazine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Ethynyl Group: This step often involves the use of ethynylating agents such as ethynyl bromide under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 1-(3,4-dimethylphenyl)-5-ethynyl-4-methyl-6-oxopyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and ethynyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
科学的研究の応用
Ethyl 1-(3,4-dimethylphenyl)-5-ethynyl-4-methyl-6-oxopyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
作用機序
The mechanism by which Ethyl 1-(3,4-dimethylphenyl)-5-ethynyl-4-methyl-6-oxopyridazine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group and pyridazine ring can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Ethyl 1-(3,4-dimethylphenyl)-4-methyl-6-oxopyridazine-3-carboxylate: Lacks the ethynyl group, which may affect its reactivity and applications.
Methyl 1-(3,4-dimethylphenyl)-5-ethynyl-4-methyl-6-oxopyridazine-3-carboxylate: Similar structure but with a different ester group, potentially altering its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications. Its combination of substituents and functional groups makes it a versatile compound for various scientific research endeavors.
特性
IUPAC Name |
ethyl 1-(3,4-dimethylphenyl)-5-ethynyl-4-methyl-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-6-15-13(5)16(18(22)23-7-2)19-20(17(15)21)14-9-8-11(3)12(4)10-14/h1,8-10H,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHENXXIQJETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C(=C1C)C#C)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-iodophenyl)acetamide](/img/structure/B4912406.png)


![{2-HYDROXY-3-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE](/img/structure/B4912429.png)

![7-[(2,4-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B4912441.png)
![N-(2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4912444.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B4912460.png)
![1-{3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propyl}-2-pyrrolidinone](/img/structure/B4912469.png)
![6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4912475.png)
![N-cyclopropyl-4-methoxy-3-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4912485.png)

![[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B4912510.png)
